Ganoderic acid DM
Description
Contextualization of Ganoderic Acid DM within Natural Products Research
This compound is a natural product isolated from the medicinal mushroom Ganoderma lucidum, also known as Reishi or Lingzhi. plantaanalytica.comlongdom.org This fungus has been a cornerstone of traditional medicine in Asia for centuries, valued for its purported health-promoting properties. plantaanalytica.comfrontiersin.org In the realm of natural products research, which seeks to discover and characterize novel compounds from natural sources for potential therapeutic applications, Ganoderma lucidum is a prolific source of bioactive molecules. nih.govscielo.org.mx The primary bioactive constituents of this mushroom are polysaccharides and triterpenoids. plantaanalytica.comnih.gov
Ganoderic acids, a major class of triterpenoids found in Ganoderma lucidum, are a focal point of modern scientific investigation due to their diverse pharmacological activities. frontiersin.orgmdpi.comfrontiersin.org this compound is one of over 300 triterpenes that have been isolated from various species of the Ganoderma genus. mdpi.com The extensive research into these compounds highlights the importance of natural sources in the quest for new therapeutic agents. nih.govmiloa.eu
Overview of this compound as a Triterpenoid (B12794562) Metabolite
This compound is classified as a lanostane-type triterpenoid. longdom.orgmdpi.com Triterpenoids are a large and diverse class of organic compounds derived from a 30-carbon precursor, squalene (B77637). longdom.org The chemical structure of triterpenes in Ganoderma lucidum is based on the lanostane (B1242432) skeleton, a metabolite of lanosterol (B1674476). longdom.org These compounds are characterized by a highly oxidized structure. nih.govmdpi.com
The biosynthesis of this compound and other ganoderic acids is a complex process involving multiple enzymatic steps. nih.govbegellhouse.com The specific chemical structure of this compound, including its functional groups, contributes to its distinct biological activities. caymanchem.comnih.gov The extraction of these triterpenes for research purposes is typically achieved using solvents such as methanol, ethanol (B145695), or acetone, followed by purification techniques like high-performance liquid chromatography (HPLC). longdom.org
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Formal Name | 3,7-dioxo-lanosta-8,24E-dien-26-oic acid | caymanchem.com |
| CAS Number | 173075-45-1 | caymanchem.com |
| Molecular Formula | C₃₀H₄₄O₄ | caymanchem.comglpbio.commedchemexpress.com |
| Molecular Weight | 468.7 g/mol | plantaanalytica.comcaymanchem.com |
| Appearance | White to off-white solid | medchemexpress.com |
| Solubility | Soluble in Methanol, DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | caymanchem.comglpbio.comchemfaces.com |
| SMILES | C[C@]12C3=C(CC[C@@]1(C@/C(O)=O)C)([H])CC2)C)[C@@]4(C@@(C(CC4)=O)C)([H])CC3=O)C | caymanchem.com |
| InChI Key | ZTKZZRIVAYGFSF-PIPDTRPPSA-N | caymanchem.com |
Significance of this compound in Current Research Landscape
This compound is a subject of intense research due to its wide range of demonstrated biological activities. caymanchem.comglpbio.com A significant portion of this research focuses on its potential as an anticancer agent. Studies have shown its efficacy against various cancer cell lines, including breast, prostate, and lung cancer. mdpi.comnih.govchemfaces.com The compound is noted for its ability to induce apoptosis (programmed cell death) and autophagy in cancer cells, often with minimal toxicity to normal cells. plantaanalytica.comnih.govresearchgate.net
Beyond its anticancer properties, research has highlighted the anti-inflammatory, antioxidant, and immunomodulatory effects of this compound. ontosight.airesearchgate.net It has been shown to inhibit 5α-reductase and HMG-CoA reductase, enzymes involved in prostate conditions and cholesterol synthesis, respectively. caymanchem.com Furthermore, it has demonstrated the ability to suppress osteoclastogenesis, the process of bone resorption, suggesting potential applications in treating bone diseases. chemfaces.combenthamopen.com
Scope and Academic Relevance of this compound Investigations
The investigation into this compound spans multiple scientific disciplines, including myco-chemistry, pharmacology, and molecular biology. scielo.org.mxcaldic.com Research efforts are focused on elucidating the mechanisms of action underlying its various biological effects. nih.govmedchemexpress.com For instance, studies have explored its impact on key cellular signaling pathways, such as the PI3K/Akt/mTOR and JAK-STAT3 pathways. mdpi.commedchemexpress.com
The academic relevance of this compound research lies in its potential to serve as a lead compound for the development of new drugs. caldic.com Its diverse pharmacological profile makes it a valuable tool for understanding complex biological processes and for exploring novel therapeutic strategies for a range of diseases. mdpi.comontosight.ai The ongoing research continues to uncover the multifaceted nature of this intriguing natural compound. nih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)20-11-16-30(7)25-21(12-15-29(20,30)6)28(5)14-13-24(32)27(3,4)23(28)17-22(25)31/h10,18,20,23H,8-9,11-17H2,1-7H3,(H,33,34)/b19-10+/t18-,20-,23+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKZZRIVAYGFSF-PIPDTRPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316309 | |
| Record name | Ganoderic acid DM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173075-45-1 | |
| Record name | Ganoderic acid DM | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173075-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderic acid DM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Production Strategies of Ganoderic Acid Dm
Natural Occurrence and Biosynthetic Origins
Ganoderic acid DM is a significant secondary metabolite produced by the medicinal mushroom Ganoderma lucidum. Its formation is the result of a complex series of biochemical reactions, starting from basic precursors and culminating in the highly modified lanostane-type triterpenoid (B12794562) structure.
This compound is one of over 150 oxygenated lanostane-type triterpenoids identified from Ganoderma lucidum. nih.gov These compounds, collectively known as ganoderic acids (GAs), are major bioactive constituents of the fungus. scielo.org.mxscirp.org Metabolomic studies have consistently detected this compound in various tissues of the fungus, including the fruiting bodies. scielo.org.mxmdpi.comfrontiersin.org Its presence is part of a complex mixture of structurally related triterpenoids, including other ganoderic acids, lucidenic acids, and ganoderiols. mdpi.comfrontiersin.org
The concentration and composition of triterpenoids, including this compound, can vary significantly depending on the developmental stage of the fungus. mdpi.com For instance, one study observed an increase in this compound content during the transition from the mycelium stage to the fruiting body primordium. mdpi.com This suggests that its biosynthesis is a dynamically regulated process linked to the fungal life cycle. The structural diversity among ganoderic acids arises from variations in the pentacyclic triterpenoid backbone and the presence of different functional groups, which contribute to their wide range of biological activities. frontiersin.org
The biosynthesis of all ganoderic acids, including this compound, originates from the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route for isoprenoid production in fungi. scirp.orgnih.gov This pathway begins with the precursor acetyl-CoA and proceeds through a series of enzymatic steps to produce lanosterol (B1674476), the direct precursor to all ganoderic acids. mdpi.comscirp.orgscirp.org
The key steps and enzymes involved in the MVA pathway leading to lanosterol are:
Acetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA): This initial conversion is catalyzed by enzymes such as Acetyl-CoA acetyltransferase (AACT) and HMG-CoA synthase (HMGS). nih.govresearchgate.net
HMG-CoA to Mevalonate: HMG-CoA reductase (HMGR) catalyzes this step, which is considered a rate-limiting step in the pathway. nih.govsciepublish.com
Mevalonate to Isopentenyl Diphosphate (B83284) (IPP): A series of phosphorylation and decarboxylation reactions are carried out by mevalonate kinase (MVK), phosphomevalonate kinase (PMK), and mevalonate pyrophosphate decarboxylase (MVD). nih.govresearchgate.net
IPP to Farnesyl Diphosphate (FPP): IPP is isomerized to dimethylallyl diphosphate (DMAPP) by IPP isomerase (IDI), and then condensed to form FPP by farnesyl pyrophosphate synthase (FPS). researchgate.netsciepublish.com
FPP to Squalene (B77637): Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to form squalene. scirp.orgencyclopedia.pub
Squalene to 2,3-Oxidosqualene: Squalene epoxidase (SE) catalyzes the epoxidation of squalene. researchgate.netencyclopedia.pub
2,3-Oxidosqualene to Lanosterol: The final cyclization step is catalyzed by lanosterol synthase (LS), which forms the characteristic tetracyclic lanostane (B1242432) skeleton. scirp.orgencyclopedia.pub
Overexpression of genes encoding key enzymes in this pathway, such as HMGR, SQS, and LS, has been shown to increase the total content of ganoderic acids in G. lucidum. nih.govencyclopedia.pub
Table 1: Key Enzymes in the Triterpenoid Biosynthetic Pathway (MVA Pathway)
| Enzyme | Abbreviation | Function |
|---|---|---|
| Acetyl-CoA acetyltransferase | AACT | Converts Acetyl-CoA to Acetoacetyl-CoA |
| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | Synthesizes HMG-CoA |
| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA to Mevalonate (Rate-limiting step) |
| Mevalonate kinase | MVK | Phosphorylates Mevalonate |
| Phosphomevalonate kinase | PMK | Phosphorylates Phosphomevalonate |
| Mevalonate pyrophosphate decarboxylase | MVD | Decarboxylates Mevalonate-5-pyrophosphate |
| Isopentenyl diphosphate isomerase | IDI | Isomerizes IPP to DMAPP |
| Farnesyl pyrophosphate synthase | FPS | Synthesizes Farnesyl diphosphate (FPP) |
| Squalene synthase | SQS | Synthesizes Squalene from FPP |
| Squalene epoxidase | SE | Catalyzes the epoxidation of Squalene |
| Lanosterol synthase | LS | Catalyzes the cyclization of 2,3-Oxidosqualene to Lanosterol |
This table summarizes the primary enzymes involved in the biosynthesis of lanosterol, the precursor to this compound, via the Mevalonate pathway. Data sourced from multiple studies. nih.govresearchgate.net
Following the synthesis of lanosterol, the immense structural diversity of ganoderic acids is generated through a series of post-lanosterol modifications, including oxidation, reduction, and acylation reactions. scirp.org Cytochrome P450 (CYP450) monooxygenases play a crucial role in this diversification process by catalyzing highly specific oxidation reactions at various positions on the lanostane skeleton. mdpi.comscirp.org The G. lucidum genome contains a large number of CYP450 genes, many of which are believed to be involved in triterpenoid biosynthesis. mdpi.comscirp.org
Research has identified specific CYP450 enzymes responsible for particular modifications. For example, CYP5150L8 has been shown to catalyze the three-step oxidation of lanosterol at the C-26 position to produce 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), a key intermediate in the biosynthesis of some ganoderic acids. mdpi.comebi.ac.uknih.gov
More specifically related to this compound, the cytochrome P450 enzyme CYP512U6 from G. lucidum has been functionally characterized. nih.govresearchgate.net In vitro experiments have demonstrated that CYP512U6 can hydroxylate this compound at the C-23 position, resulting in the production of hainanic acid A and ganoderic acid Jc. nih.govmdpi.comresearchgate.net This finding provides direct evidence of a specific CYP450-mediated modification of this compound, highlighting the enzyme's role in the later, diversifying steps of the biosynthetic network.
Enzymatic Pathways in Triterpenoid Biosynthesis
Biotechnological Approaches for Enhanced Production
The low yield and slow growth of G. lucidum have driven research into alternative production methods for valuable compounds like this compound. ebi.ac.ukresearchgate.net Biotechnological approaches, particularly the use of engineered microorganisms, offer a promising platform for scalable and efficient production. researchgate.netbegellhouse.com
Heterologous biosynthesis involves transferring the genetic machinery for producing a specific compound from its native organism into a more tractable host, such as a bacterium or yeast. ebi.ac.uk This strategy allows for the optimization of metabolic pathways and fermentation processes to achieve higher yields. google.com For ganoderic acids, this involves expressing the key G. lucidum genes, especially those for lanosterol synthase and the crucial CYP450 enzymes, in a microbial chassis. researchgate.netbegellhouse.com
Saccharomyces cerevisiae (baker's yeast) is a widely used and well-characterized host for the heterologous production of terpenoids. sciepublish.comresearchgate.net Its established genetic tools and robust fermentation performance make it an ideal cell factory. google.com
Significant progress has been made in producing ganoderic acids in engineered yeast. The general strategy involves:
Engineering the Core Pathway: Enhancing the native MVA pathway in yeast to increase the supply of the precursor lanosterol. sciepublish.com
Expressing G. lucidum Enzymes: Introducing and expressing key genes from G. lucidum, such as lanosterol synthase and, most importantly, the specific CYP450s that perform the desired modifications on the lanosterol skeleton. ebi.ac.ukresearchgate.net A compatible cytochrome P450 reductase (CPR) from G. lucidum is often co-expressed to ensure the proper function of the CYPs. sjtu.edu.cn
Researchers have established high-throughput screening platforms to functionally identify hundreds of G. lucidum CYP450s in S. cerevisiae. sciepublish.com This has led to the successful biosynthesis of various ganoderic acids that are not naturally produced by yeast. For example, the expression of the G. lucidum CYP450 gene cyp5150l8 in yeast led to the production of the antitumor ganoderic acid HLDOA, achieving a titer of 14.5 mg/L. ebi.ac.uknih.gov Further work has identified other CYPs, like CYP512W2, which can convert intermediates into type II ganoderic acids, achieving titers exceeding 50 mg/L in engineered yeast. sciepublish.comresearchgate.net
While the direct production of this compound in yeast has not been the primary focus of all studies, the foundational work is in place. For instance, researchers have shown that when this compound is supplied to a yeast strain co-expressing the G. lucidum CYP512U6 and a yeast sterol reductase (ERG27), it can be successfully modified, demonstrating the compatibility of the enzymes and the host system. nih.gov These advancements pave the way for constructing yeast cell factories specifically designed for the high-yield production of this compound through combinatorial metabolic engineering. sciepublish.comresearchgate.net
Heterologous Biosynthesis in Engineered Microorganisms
Genetic Manipulation for Yield Optimization
The artificial cultivation of Ganoderma lucidum often results in a low yield of Ganoderic acids (GAs), including this compound. nih.gov Genetic engineering presents a promising approach to enhance the production of these valuable triterpenoids. nih.gov Research has primarily focused on manipulating the GA biosynthetic pathway, which originates from acetyl coenzyme A via the mevalonate pathway. nih.gov
Key strategies involve the overexpression of genes encoding rate-limiting enzymes in the pathway. The overexpression of the 3-hydroxy-3-methyl-glutaryl coenzyme A reductase (HMGR) gene, a crucial enzyme in the mevalonate pathway, has been shown to significantly increase the production of total crude ganoderic acids. nih.gov In one study, the deregulated constitutive overexpression of an N-terminally truncated HMGR gene in G. lucidum led to a 2-fold increase in total ganoderic acid content compared to the wild-type strain. nih.gov This enhancement was accompanied by an increased accumulation of pathway intermediates like squalene and lanosterol, indicating an increased metabolic flux towards GA biosynthesis. nih.gov Similarly, overexpressing the squalene synthase gene has also been reported to enhance the accumulation of individual ganoderic acids. begellhouse.com
While many genetic modifications increase the total pool of GAs, the targeted enhancement of specific individual GAs like this compound remains a significant challenge due to the similar physicochemical characteristics of various analogs and the complexity of the downstream pathway. nih.gov The final steps of biosynthesis involve a series of modifications like oxidation, reduction, and acylation, primarily mediated by cytochrome P450 (CYP450) enzymes. nih.govmdpi.com Research has identified specific CYPs involved in these modifications. For instance, in vitro experiments have shown that the enzyme CYP512U6 can hydroxylate the C-23 position of this compound, converting it into hainanic acid A. mdpi.com The identification and functional characterization of such enzymes are critical for engineering strains to produce specific, high-value GAs.
The development of reliable genetic transformation systems, including the use of CRISPR/Cas9, is paving the way for more precise gene modifications in G. lucidum. longdom.org Furthermore, due to the inherent difficulties in manipulating Ganoderma, researchers are exploring heterologous production in hosts like Saccharomyces cerevisiae (baker's yeast). researchgate.netnih.gov By expressing key Ganoderma genes, including specific CYPs, in engineered yeast, it is possible to reconstruct parts of the GA biosynthetic pathway, offering a promising alternative for the efficient and targeted production of compounds like type II GAs. nih.govresearchgate.net
| Target Gene/Enzyme | Genetic Strategy | Host Organism | Observed Effect on Ganoderic Acids (GAs) | Reference |
|---|---|---|---|---|
| 3-hydroxy-3-methyl-glutaryl coenzyme A reductase (HMGR) | Deregulated Overexpression | Ganoderma lucidum | ~2-fold increase in total GA content; increased squalene and lanosterol. | nih.gov |
| Squalene synthase (SQS) | Overexpression | Ganoderma lucidum | Enhanced accumulation of individual GAs. | begellhouse.com |
| Cytochrome P450 (CYP512U6) | In vitro functional analysis | N/A (Enzyme Assay) | Hydroxylates this compound to produce hainanic acid A. | mdpi.com |
| Cytochrome P450 (CYP5150L8) | Gene Disruption (CRISPR/Cas9) | Ganoderma lucidum | Proven to play a crucial role in the biosynthesis of GAs. | longdom.org |
| Multiple CYPs from Ganoderma | Heterologous Expression | Saccharomyces cerevisiae | Successful biosynthesis of type II GAs (e.g., GA-Y, GA-Jb). | nih.gov |
Strategies for Modulating this compound Accumulation in Fungal Cultivation
The accumulation of this compound and other triterpenoids in Ganoderma species is highly sensitive to cultivation conditions. nih.gov Modulating these parameters offers a viable strategy for enhancing yields without genetic modification. nih.gov Key methods include submerged fermentation and static liquid culture, where factors such as nutrient sources, pH, temperature, and oxygen supply can be precisely controlled to influence secondary metabolism. nih.govtandfonline.com
One of the most significant factors is the cultivation method and substrate. A study comparing G. lucidum grown on traditional wood logs versus a substitute substrate found distinct differences in the profiles of 96 identified terpenoid compounds. frontiersin.org This research specifically identified this compound in the samples, and its abundance was shown to vary depending on the cultivation method, highlighting the potential to optimize conditions to enhance the yield of specific compounds. frontiersin.orgfrontiersin.orgnih.gov Similarly, different culture techniques, such as liquid superficial-static culture (LSSC) versus submerged culture (SC), have been shown to dramatically affect GA profiles, with LSSC favoring higher accumulation of total GAs. researchgate.net
The composition of the culture medium, particularly carbon and nitrogen sources, plays a critical role. begellhouse.com Operating under nitrogen-limiting conditions has been found to enhance the production of GAs in static liquid culture. begellhouse.com The physical environment is also crucial. Oxygen supply is a key regulator; maintaining dissolved oxygen (DO) levels between 20% and 35% has been reported to significantly enhance GA production in stirred-tank bioreactors. mdpi.com Temperature and pH are also vital, with optimal conditions for GA production often differing from those for maximal biomass growth, suggesting a two-stage culture process can be effective. mdpi.combegellhouse.com For example, an initial pH of 5.9 and a temperature of 28.6 °C were found to be suitable for producing a triterpene acid extract containing this compound. mdpi.com
The introduction of elicitors—substances that trigger a stress response and stimulate secondary metabolite production—is another effective strategy. Methyl jasmonate (MeJA), for example, is a potent inducer of GA biosynthesis and upregulates the expression of key genes in the pathway. plos.org Co-culturing Ganoderma lucidum with other microorganisms, such as Bacillus subtilis and Aspergillus niger, can also increase GA production through the action of microbial volatile organic compounds that act as environmental stressors.
| Strategy/Parameter | Specifics | Observed Effect on Ganoderic Acids (GAs) | Reference |
|---|---|---|---|
| Cultivation Substrate | Comparison of wood log vs. substitute substrate cultivation. | Significantly alters the profile and abundance of triterpenoids, including this compound. | frontiersin.orgfrontiersin.orgnih.gov |
| Culture Method | Liquid superficial-static culture (LSSC) vs. submerged culture (SC). | LSSC was found to be a better method for producing higher content of GAs. | researchgate.net |
| Oxygen Supply | Maintaining dissolved oxygen (DO) between 20-35% air saturation. | Significantly enhanced production of GAs in bioreactors. | mdpi.com |
| pH and Temperature | Optimization to initial pH 5.9 and temperature 28.6 °C. | Resulted in a triterpene acid production of 308.1 mg/L. | mdpi.com |
| Elicitation | Addition of Methyl Jasmonate (MeJA). | Potent induction of GA biosynthesis and expression of pathway genes. | plos.org |
| Co-cultivation | Aerial co-culture of G. lucidum with Bacillus subtilis and Aspergillus niger. | Led to a 2.9-fold increase in GA production compared to the control. | |
| Nutrient Limitation | Nitrogen-limiting conditions in static liquid culture. | Enhanced production of GAs. | begellhouse.com |
Molecular and Cellular Mechanisms of Ganoderic Acid Dm Action
Modulation of Cellular Signaling Pathways
Ganoderic acid DM has been shown to interact with and modulate several key signaling cascades that are crucial for cell growth, proliferation, and survival. Its ability to interfere with these pathways is central to its observed biological effects.
Regulation of the PI3K/Akt/mTOR Pathway
This compound has been identified as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade, a critical pathway that regulates cell growth, survival, and autophagy. nih.govlongdom.org In non-small cell lung cancer (NSCLC) cell lines, such as A549 and NCI-H460, this compound treatment leads to the inactivation of the PI3K/Akt/mTOR pathway. nih.govchemfaces.comnih.gov This inhibition is a key mechanism through which the compound triggers autophagic apoptosis in these cancer cells. nih.govfrontiersin.org Studies have demonstrated that by suppressing this pathway, this compound promotes autophagic flux and increases the expression of apoptosis-related proteins like cleaved caspase-3 and Bax, while decreasing anti-apoptotic proteins like Bcl-2. chemfaces.comnih.gov The reversal of these effects upon reactivation of the Akt/mTOR pathway confirms that this compound's pro-autophagic and pro-apoptotic activities are mediated through the inhibition of this specific signaling axis. chemfaces.comnih.gov
Interference with Wnt/β-Catenin Signaling
Research has demonstrated that this compound can interfere with the Wnt/β-catenin signaling pathway, which is implicated in tumorigenesis. longdom.orgnih.gov In studies using human high-grade meningioma cell lines (IOMM-Lee and CH157MN), treatment with this compound suppressed the expression of Wnt5α/β and β-catenin. longdom.orgnih.gov Concurrently, it enhanced the phosphorylation of glycogen (B147801) synthase kinase 3β (GSK3β) at the Serine 9 residue, a marker for GSK3β inactivation. longdom.orgnih.gov This interruption of Wnt signaling leads to a decrease in β-catenin activity, which in turn suppresses the expression of its downstream target genes, including c-myc, VEGF, and cyclin D1. longdom.org This suggests that the apoptosis-inducing effect of this compound in these cells is mediated, at least in part, through the Wnt5/GSK3β/β-catenin signaling pathway. longdom.orgnih.gov Furthermore, this compound, in conjunction with Ganoderic acid A, has been shown to suppress Wnt-2 protein expression in meningioma models. researchgate.net
Influence on JAK-STAT Signaling Cascades
The direct influence of this compound on the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling cascades is not extensively documented in current scientific literature. While related compounds, such as Ganoderic acid A, have been shown to inhibit the JAK-STAT pathway, similar detailed mechanistic studies focusing specifically on this compound are limited. nih.gove-century.usnih.gov Therefore, a definitive role for this compound in the direct modulation of JAK-STAT signaling remains to be fully elucidated.
Nuclear Factor Kappa B (NF-κB) Pathway Modulation
This compound modulates cellular activity by interfering with transcription factors associated with the Nuclear Factor Kappa B (NF-κB) signaling pathway, particularly in the context of osteoclastogenesis. chemfaces.comnih.gov In response to stimuli like the receptor activator of NF-κB ligand (RANKL), this compound has been shown to suppress the expression of the transcription factors c-Fos and Nuclear Factor of Activated T-cells c1 (NFATc1) in RAW 264 macrophage-like cells. nih.govresearchgate.netnih.gov The transcription factor c-Fos is a critical component of the AP-1 complex, which often works in concert with NF-κB, while NFATc1 is a master regulator of osteoclast differentiation. nih.gov By inhibiting the induction of c-Fos and the subsequent upregulation of NFATc1, this compound effectively disrupts the signaling cascade necessary for osteoclast formation and function. researchgate.netnih.gov This leads to the downstream inhibition of dendritic cell-specific transmembrane protein (DC-STAMP) expression, a key protein for cell-cell fusion during osteoclast maturation. nih.govresearchgate.net
Cellular Process Regulation
Beyond the modulation of specific signaling pathways, this compound directly influences core cellular processes, most notably the cell cycle.
Induction of Cell Cycle Arrest
A significant body of research has established that this compound can induce cell cycle arrest, primarily in the G1 phase. longdom.orgresearchgate.netnih.gov This effect has been robustly demonstrated in human breast cancer cells, particularly the MCF-7 cell line. chemfaces.comnih.gov Treatment with this compound leads to a concentration- and time-dependent halt in the cell cycle at the G1 checkpoint. chemfaces.comnih.gov This arrest is underpinned by the significant downregulation of key proteins that govern the G1 to S phase transition. longdom.orgresearchgate.net Specifically, this compound decreases the protein levels of Cyclin-Dependent Kinase 2 (CDK2), Cyclin-Dependent Kinase 6 (CDK6), Cyclin D1, phosphorylated Retinoblastoma protein (p-Rb), and the proto-oncogene c-Myc. longdom.orgchemfaces.comresearchgate.netnih.gov The induction of G1 arrest may be linked to the compound's ability to elicit DNA damage, as evidenced by the upregulation of the DNA damage marker γ-H2AX. nih.gov
Data Tables
Table 1: Modulation of Cellular Signaling Pathways by this compound
| Signaling Pathway | Cell Line(s) | Key Research Findings | Reference(s) |
| PI3K/Akt/mTOR | A549, NCI-H460 (Human Non-Small Cell Lung Cancer) | Inactivates the pathway, leading to the induction of autophagic apoptosis. | nih.govchemfaces.comnih.gov |
| Wnt/β-Catenin | IOMM-Lee, CH157MN (Human Meningioma) | Suppresses expression of Wnt5α/β and β-catenin; enhances inhibitory phosphorylation of GSK3β; downregulates target genes c-myc and cyclin D1. | longdom.orgnih.govnih.gov |
| NF-κB Related Signaling | RAW 264 (Murine Macrophage-like) | Suppresses RANKL-induced expression of transcription factors c-Fos and NFATc1, inhibiting osteoclast differentiation. | nih.govresearchgate.netnih.gov |
Table 2: Regulation of Cellular Processes by this compound
| Cellular Process | Cell Line(s) | Key Research Findings | Reference(s) |
| Cell Cycle Arrest | MCF-7 (Human Breast Cancer) | Induces cell cycle arrest at the G1 phase. | longdom.orgchemfaces.comnih.gov |
| Significantly decreases protein levels of CDK2, CDK6, Cyclin D1, p-Rb, and c-Myc. | longdom.orgchemfaces.comresearchgate.netnih.gov | ||
| Induction of G1 arrest is associated with GADM-induced DNA damage. | nih.gov |
G1 Phase Arrest Mechanisms
Apoptosis Induction and Related Events
Beyond halting cell cycle progression, this compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. nih.govchemfaces.comnih.gov This process is characterized by distinct morphological and biochemical events, including DNA fragmentation and the activation of specific enzymes. nih.govchemfaces.com Studies have shown that GA-DM triggers apoptosis in non-small cell lung cancer (NSCLC), breast cancer, melanoma, and prostate cancer cells. chemfaces.comnih.govnih.govnih.gov
The primary mechanism by which GA-DM induces apoptosis is through the intrinsic, or mitochondrial-dependent, pathway. nih.govffhdj.comresearchgate.net This pathway is initiated by cellular stress signals that converge on the mitochondria. ffhdj.com Treatment with GA-DM has been shown to decrease the mitochondrial membrane potential in cancer cells. researchgate.netchemfaces.comfrontiersin.org This disruption of mitochondrial integrity leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytosol. miloa.eunih.govffhdj.com The release of cytochrome c is a critical step that triggers the downstream activation of the caspase cascade. ffhdj.com
Once in the cytosol, cytochrome c associates with Apaf-1, leading to the formation of the apoptosome and the subsequent activation of initiator caspase-9. nih.govnih.gov Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. nih.govnih.govnih.gov The activation of caspase-3 is a central event in the execution phase of apoptosis. nih.gov Research confirms that GA-DM treatment increases the levels of cleaved caspase-3 and cleaved caspase-9. nih.govnih.gov Activated caspase-3 is responsible for cleaving a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP). nih.govchemfaces.com The cleavage of PARP is a hallmark of apoptosis and impairs its ability to repair DNA damage. nih.govfrontiersin.org This cascade of events culminates in the fragmentation of chromosomal DNA, another key feature of apoptosis. nih.govchemfaces.com
Table 2: Key Proteins in GA-DM-Induced Apoptotic Cascade
| Protein | Role in Apoptosis | Effect of GA-DM Treatment | Reference(s) |
| Cytochrome c | Released from mitochondria to initiate caspase activation | Increased release into cytosol | miloa.eu, nih.gov |
| Apaf-1 | Apoptotic protease activating factor-1; forms apoptosome | Elevation and co-localization with cytochrome c | nih.gov |
| Caspase-9 | Initiator caspase activated by the apoptosome | Increased cleavage (activation) | nih.gov |
| Caspase-3 | Effector caspase; executes apoptosis | Increased cleavage (activation) | nih.gov, nih.gov, nih.gov |
| PARP | DNA repair enzyme; cleavage is a hallmark of apoptosis | Increased cleavage | chemfaces.com, nih.gov, nih.gov, frontiersin.org |
The mitochondrial-dependent apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-XL) and pro-apoptotic (e.g., Bax) members. nih.govffhdj.com The ratio of these proteins is critical in determining a cell's susceptibility to apoptosis. ffhdj.com GA-DM has been shown to modulate this balance in favor of cell death. nih.govnih.govnih.gov Studies consistently demonstrate that GA-DM treatment decreases the expression of the anti-apoptotic protein Bcl-2. miloa.eunih.govnih.govresearchcommons.org Simultaneously, it upregulates the expression of the pro-apoptotic protein Bax. nih.govchemfaces.comnih.govnih.govnih.gov This shift in the Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane, facilitating the release of cytochrome c and committing the cell to apoptosis. nih.govffhdj.com GA-DM has also been shown to suppress other anti-apoptotic proteins like Mcl-1. nih.govresearchgate.net
Caspase Activation and DNA Fragmentation
Autophagy Induction and Crosstalk with Apoptosis
In addition to apoptosis, this compound can induce another cellular process known as autophagy, a mechanism for the degradation of cellular components. nih.govchemfaces.comnih.gov In some contexts, autophagy can act as a cell survival mechanism, but it can also contribute to cell death, sometimes in concert with apoptosis. nih.govlongdom.org GA-DM has been found to induce "autophagic apoptosis" in non-small cell lung cancer cells, where the inhibition of autophagy significantly reduced the cytotoxic effects of the compound. chemfaces.comnih.gov This suggests that in certain cancer cells, autophagy contributes to GA-DM-induced cell death. nih.gov
The mechanism for autophagy induction by GA-DM involves the inactivation of the PI3K/Akt/mTOR signaling pathway, a key negative regulator of autophagy. chemfaces.comnih.govmdpi.comnih.gov Furthermore, GA-DM treatment leads to an increase in the levels of essential autophagy-related proteins like Beclin-1 and LC3. nih.govnih.govlongdom.orgresearchgate.net An interesting interplay, or crosstalk, between autophagy and apoptosis has been observed. nih.govnih.govlongdom.org For instance, the autophagic protein Beclin-1 can bind to the anti-apoptotic protein Bcl-2, which may release pro-apoptotic proteins and trigger apoptosis. nih.govlongdom.org In melanoma cells, GA-DM treatment induced an early upregulation of autophagic proteins (Beclin-1, LC3) followed by a later activation of apoptotic markers like caspase-3, demonstrating a temporal interplay between the two processes. nih.govresearchgate.net
Inhibition of Cell Proliferation and Colony Formation
This compound (GA-DM) has demonstrated significant inhibitory effects on the proliferation and colony formation of various cancer cell lines. Research indicates that GA-DM can effectively suppress the growth of both androgen-dependent and androgen-independent prostate cancer cells in a dose-dependent manner. miloa.eunih.govbrieflands.com Specifically, its efficacy has been observed in LNCaP cells, which are androgen-dependent and resemble early-stage prostate cancer, and in PC-3 cells, which are androgen-independent and characteristic of later-stage metastatic prostate cancer. miloa.eunih.govbrieflands.com
In the context of breast cancer, GA-DM has been shown to inhibit cell proliferation and the formation of colonies in MCF-7 human breast cancer cells. chemfaces.commedchemexpress.comnih.gov The inhibitory effect on MCF-7 cells was found to be more potent than on MDA-MB-231 breast cancer cells. chemfaces.commedchemexpress.comnih.gov This inhibition is associated with the induction of G1 phase cell cycle arrest. chemfaces.comnih.govlongdom.org Mechanistically, GA-DM treatment leads to a significant reduction in the protein levels of key cell cycle regulators, including CDK2, CDK6, cyclin D1, p-Rb, and c-Myc in MCF-7 cells. chemfaces.comlongdom.orgresearchgate.net
Furthermore, studies have highlighted that the antiproliferative activity of ganoderic acid analogs is influenced by their chemical structure. For instance, this compound methyl ester exhibited stronger antiproliferative activity against PC-3 cells compared to GA-DM itself. nih.gov In contrast, other analogs like 7-Oxo-ganoderic acid Z and lucidadiol (B157798) showed weaker to no significant inhibition of cell proliferation. nih.gov
Table 1: Effect of this compound on Cell Proliferation and Colony Formation
| Cell Line | Cancer Type | Observed Effects | Key Molecular Changes |
|---|---|---|---|
| LNCaP | Prostate Cancer | Inhibition of cell proliferation. miloa.eubrieflands.com | - |
| PC-3 | Prostate Cancer | Inhibition of cell proliferation. miloa.eubrieflands.comnih.gov | - |
| MCF-7 | Breast Cancer | Inhibition of cell proliferation and colony formation. chemfaces.commedchemexpress.comnih.gov | Decreased protein levels of CDK2, CDK6, cyclin D1, p-Rb, and c-Myc. chemfaces.comlongdom.orgresearchgate.net |
| MDA-MB-231 | Breast Cancer | Weaker inhibition of cell proliferation compared to MCF-7. chemfaces.commedchemexpress.comnih.gov | - |
Impact on Cell Migration and Invasion Processes
This compound and its related compounds have been shown to impede the processes of cell migration and invasion, which are critical for cancer metastasis. While direct studies on GA-DM's effect on migration and invasion are part of a broader investigation into ganoderic acids, related compounds like ganoderic acid Me (GA-Me) and ganoderic acid T (GA-T) have demonstrated significant anti-metastatic properties. nih.govjst.go.jpmiloa.eunih.gov For instance, GA-Me has been observed to inhibit the migration of highly metastatic human lung cancer cells (95-D) in a dose- and time-dependent manner. jst.go.jpmiloa.eu It also promotes cell aggregation and reduces adhesion to the extracellular matrix (ECM). jst.go.jpmiloa.eu Similarly, GA-T has been found to effectively inhibit tumor cell invasion both in laboratory settings and in living organisms. nih.gov
A key mechanism through which ganoderic acids inhibit cell invasion is by modulating the expression of matrix metalloproteinases (MMPs). nih.gov MMPs are a family of enzymes responsible for degrading the extracellular matrix, a crucial step in cancer cell invasion and metastasis. nih.gov
Studies on ganoderic acid Me (GA-Me) have shown that it suppresses the gene expression of MMP-2 and MMP-9 at both the mRNA and protein levels in 95-D lung cancer cells. jst.go.jpmiloa.eu This downregulation of MMPs is a significant factor in its ability to reduce tumor invasion. ijariie.com Similarly, ganoderic acid T (GA-T) has been reported to inhibit tumor invasion by suppressing the expression of MMPs. nih.gov Furthermore, research on a combination of ganoderic acid A and DM (GA-A/DM) in high-grade meningioma cells revealed a suppression of MMP-9 expression. nih.gov This inhibition of MMPs highlights a critical pathway through which these compounds exert their anti-metastatic effects.
Direct Molecular Interactions
Binding to Specific Protein Targets
This compound has been identified to directly interact with specific cellular proteins, which provides a basis for its diverse pharmacological effects. nih.gov The identification of these target proteins offers crucial insights into the molecular mechanisms underlying its activities in cancer cells and other biological systems. nih.govnih.gov
A significant molecular target of this compound is tubulin. researchgate.netnih.govnih.gov Tubulin is the protein subunit that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov By binding to tubulin, certain drugs can disrupt microtubule dynamics, leading to an arrest of the cell cycle and subsequent cell death, a well-established strategy in cancer chemotherapy. nih.gov
Research has demonstrated that this compound directly binds to tubulin. nih.govnih.gov This interaction affects the process of tubulin polymerization. nih.govnih.gov Unlike drugs that inhibit microtubule assembly, GA-DM appears to influence microtubule assembly in a concentration-dependent manner, with higher concentrations leading to increased assembly. nih.gov This action has been compared to that of paclitaxel, which stabilizes microtubules and prevents their disassembly, thereby blocking mitosis. nih.gov The interaction of GA-DM with tubulin is considered a key mechanism that can trigger various downstream signaling pathways, contributing to its observed effects, such as G1 cell cycle arrest and apoptosis in human breast cancer cells. nih.gov It is suggested that the C-26 carboxylic group of this compound is involved in binding with α and β-tubulin. researchgate.net This targeting of tubulin provides a fundamental explanation for the broad-spectrum biological activities of GA-DM. researchgate.netnih.gov
Table 2: Interaction of this compound with Tubulin
| Interacting Molecule | Target Protein | Effect of Interaction | Consequence |
|---|---|---|---|
| This compound | Tubulin researchgate.netnih.govnih.gov | Affects tubulin polymer assembly. nih.govnih.gov | Triggers downstream signaling pathways, leading to cell cycle arrest and apoptosis. nih.gov |
This compound has demonstrated notable activity in pathways related to androgen signaling, which is particularly relevant in the context of prostate cancer. brieflands.com It has been shown to possess both androgen receptor (AR) binding activity and the ability to inhibit the enzyme 5α-reductase. chemfaces.comnih.govresearchgate.net
The enzyme 5α-reductase is responsible for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). longdom.orgnih.gov DHT then binds to the androgen receptor, activating signaling pathways that promote the survival and proliferation of prostate cancer cells. miloa.eunih.gov this compound has been found to inhibit the activity of 5α-reductase, thereby reducing the production of DHT. brieflands.comlongdom.orgnih.gov One study reported an IC50 value of 10.6 μM for the inhibition of 5α-reductase by GA-DM. nih.gov
Furthermore, due to a conformational similarity in its structure to that of DHT, this compound can act as a competitive inhibitor at the androgen receptor. miloa.eubrieflands.comnih.gov By binding to the AR, it prevents DHT from binding and activating the receptor, thus obstructing the normal androgen-mediated signaling that drives prostate cancer cell growth. miloa.eubrieflands.comnih.gov This dual action of inhibiting DHT production and blocking its receptor makes this compound a compound of interest for targeting androgen-dependent prostate cancer. researchgate.net
Tubulin Interaction and Microtubule Dynamics
Modulation of Transcription Factors (e.g., c-Fos, NFATc1)
This compound exerts significant influence on cellular processes by modulating the activity of key transcription factors, notably c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). nih.govchemfaces.comcaldic.commiloa.euresearchgate.net These transcription factors are pivotal in the regulation of osteoclastogenesis, the process of bone resorption by osteoclasts. nih.gov The aberrant activity of these factors is implicated in pathological conditions such as osteoporosis and bone metastasis in certain cancers. miloa.eunih.govnih.govnih.gov
Research has demonstrated that this compound suppresses the expression of both c-Fos and NFATc1. chemfaces.comresearchgate.netmedchemexpress.com This inhibitory action is a critical mechanism through which this compound hinders osteoclast differentiation. nih.govmiloa.eu The transcription factor c-Fos, in conjunction with NFATc1, plays a cooperative role in regulating osteoclastogenesis in response to stimulation by the receptor activator of nuclear factor kappa-B ligand (RANKL). nih.gov By downregulating the induction of c-Fos and the subsequent upregulation of NFATc1 by RANKL, this compound effectively disrupts this signaling cascade. nih.govmiloa.eu
The suppression of c-Fos and NFATc1 by this compound leads to a significant downstream effect: the inhibition of dendritic cell-specific transmembrane protein (DC-STAMP) expression. nih.govchemfaces.comresearchgate.netmdpi.com DC-STAMP is a crucial protein for the fusion of osteoclast precursors into mature, multinucleated osteoclasts. chemfaces.comresearchgate.netmdpi.com Consequently, the reduction in DC-STAMP expression results in diminished osteoclast fusion and, therefore, a decrease in bone resorption. chemfaces.comresearchgate.netmdpi.com This mechanism has been observed in studies using RAW 264 cell D-clone (RAW-D), a murine macrophage cell line used to model osteoclast differentiation. chemfaces.comresearchgate.net
The modulation of these transcription factors by this compound highlights its potential as an inhibitor of osteoclastogenesis. nih.govmedchemexpress.com This activity is particularly relevant in the context of diseases characterized by excessive bone resorption, such as certain forms of cancer that metastasize to the bone. caldic.commiloa.eunih.govnih.gov
Table 1: Effect of this compound on Key Transcription Factors and Related Proteins
| Target Protein | Effect of this compound | Cellular Process Affected | Reference |
| c-Fos | Suppression/Downregulation | Osteoclastogenesis | nih.govchemfaces.comcaldic.commiloa.euresearchgate.net |
| NFATc1 | Suppression/Downregulation | Osteoclastogenesis | nih.govchemfaces.comcaldic.commiloa.euresearchgate.net |
| DC-STAMP | Inhibition of Expression | Osteoclast Fusion | nih.govchemfaces.comresearchgate.netmdpi.com |
Table 2: Research Findings on this compound's Impact on Transcription Factors
| Research Focus | Cell Line/Model | Key Findings | Reference |
| Osteoclastogenesis Inhibition | RAW 264 cell D-clone (RAW-D) | This compound suppresses RANKL-induced c-Fos induction and NFATc1 upregulation, leading to inhibited DC-STAMP expression. | nih.govchemfaces.comresearchgate.net |
| Prostate Cancer and Bone Metastasis | General Research Review | This compound's downregulation of c-Fos and NFATc1 is a key mechanism in reducing osteoclastogenesis associated with prostate cancer bone metastasis. | caldic.commiloa.eunih.govnih.gov |
| Molecular Mechanism of Action | General Research Review | The suppression of c-Fos and NFATc1 by this compound is identified as a primary mode of its anti-osteoclastogenic activity. | chemfaces.comresearchgate.netmedchemexpress.com |
Biological Activities in Experimental Models
Investigations in Oncological Cellular and in vivo Models
Studies in Prostate Carcinoma Models
Ganoderic acid DM has demonstrated notable activity in both androgen-dependent and androgen-independent prostate cancer cells. nih.gov Research indicates that it can inhibit the proliferation of prostate cancer cell lines, such as PC-3 and LNCaP, in a dose-dependent manner. nih.gov
Key mechanisms of action identified in prostate cancer models include:
Inhibition of 5-α-reductase: this compound has been shown to inhibit the activity of 5-α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.govresearchgate.net
Androgen Receptor (AR) Blockade: Due to its structural similarity to DHT, this compound can competitively bind to the androgen receptor, thereby blocking the signaling pathway that promotes the growth of prostate cancer cells. nih.govresearchgate.net
Inhibition of Osteoclastogenesis: A significant factor in prostate cancer metastasis to the bone is osteoclastogenesis. This compound has been found to inhibit this process by down-regulating c-Fos and NFATc1, key regulators of osteoclast formation. nih.govresearchgate.net This suggests a potential role in limiting bone metastasis. nih.gov
Cytoskeletal Disruption: In PC-3 cells, this compound acts as a tubulin inhibitor, affecting the cytoskeleton and potentially impacting cancer cell spread. researchgate.net
Induction of Cell Death: Mechanistic studies have shown that this compound treatment in prostate cancer cells can lead to calpain activation and endoplasmic reticulum stress, contributing to cell death. researchgate.net It also alters the cell cycle, causing arrest in the S phase and a significant halt at the G2 checkpoint. researchgate.net
| Prostate Cancer Model | Cell Line(s) | Key Findings |
| In vitro | PC-3, LNCaP | Dose-dependent inhibition of cell proliferation. nih.gov |
| In vitro | PC-3 | Acts as a tubulin inhibitor. researchgate.net |
| In vitro | Pre-osteoclastic cell line | Inhibition of osteoclastogenesis. nih.gov |
| In vitro | Prostate cancer cells | Induction of cell death via calpain activation and endoplasmic reticulum stress; cell cycle arrest at S and G2 phases. researchgate.net |
Research in Breast Carcinoma Models
In breast cancer research, this compound has shown differential effects depending on the estrogen receptor (ER) status of the cells. It effectively inhibits cell proliferation and colony formation in ER-positive MCF-7 cells, with a stronger effect observed compared to ER-negative MDA-MB-231 cells. medchemexpress.comresearchgate.net
The primary mechanisms identified in breast cancer models are:
Cell Cycle Arrest: this compound induces G1 cell cycle arrest in MCF-7 cells. This is accompanied by a significant decrease in the protein levels of key cell cycle regulators including CDK2, CDK6, cyclin D1, p-Rb, and c-Myc. researchgate.netmdpi.com
Induction of Apoptosis: The compound triggers apoptosis, characterized by DNA fragmentation and cleavage of PARP. researchgate.net It also leads to a decrease in the mitochondrial membrane potential in MCF-7 cells. researchgate.net
DNA Damage: this compound has been shown to elicit DNA damage, which is believed to contribute to the observed G1 cell cycle arrest and apoptosis. researchgate.net
Inhibition of PIK3CA: Recent studies using bioinformatics and molecular docking have identified PIK3CA as a key target of this compound in breast cancer. Experimental validation showed that the compound suppresses PIK3CA protein levels in breast cancer cells, leading to inhibited cell growth. cas.cn
| Breast Cancer Model | Cell Line(s) | Key Findings |
| In vitro | MCF-7 (ER-positive) | Strong inhibition of cell proliferation and colony formation; G1 cell cycle arrest; induction of apoptosis and DNA damage. medchemexpress.comresearchgate.net |
| In vitro | MDA-MB-231 (ER-negative) | Weaker inhibition of cell proliferation compared to MCF-7 cells. medchemexpress.comresearchgate.net |
| In vitro | Breast cancer cell lines | Suppression of PIK3CA protein, leading to inhibited cell growth. cas.cn |
Exploration in Lung Carcinoma Models
Studies on non-small cell lung cancer (NSCLC) have highlighted the ability of this compound to induce a specific form of programmed cell death known as autophagic apoptosis.
The key findings in lung carcinoma models include:
Induction of Autophagic Apoptosis: In A549 and NCI-H460 NSCLC cells, this compound was found to increase apoptosis. chemfaces.comnih.gov This process was linked to autophagy, as targeted suppression of autophagy significantly inhibited the cytotoxic effects of the compound. chemfaces.comnih.gov
Modulation of Apoptotic Proteins: Treatment with this compound led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax, cleaved caspase-3, and cleaved PARP. chemfaces.comnih.gov
Inhibition of the PI3K/Akt/mTOR Pathway: The induction of autophagy and apoptosis by this compound is mediated through the inactivation of the PI3K/Akt/mTOR signaling pathway. medchemexpress.comchemfaces.comnih.govmdpi.com Re-activation of this pathway reversed the effects of the compound. nih.gov
| Lung Carcinoma Model | Cell Line(s) | Key Findings |
| In vitro | A549, NCI-H460 (NSCLC) | Induction of autophagic apoptosis. chemfaces.comnih.gov |
| In vitro | A549, NCI-H460 (NSCLC) | Decreased Bcl-2; Increased Bax, cleaved caspase-3, and cleaved PARP. chemfaces.comnih.gov |
| In vitro | A549, NCI-H460 (NSCLC) | Inactivation of the PI3K/Akt/mTOR pathway. medchemexpress.comchemfaces.comnih.govmdpi.com |
Examination in Hepatoma Models
While research specifically on this compound in hepatoma models is less extensive, studies on extracts of Ganoderma lucidum rich in ganoderic acids have shown anti-tumor and anti-metastatic properties. nih.gov For instance, extracts have demonstrated dose-dependent cytotoxicity in the human BEL7402 hepatoma cell line. nih.gov Ganoderic acid T, a related compound, has shown cytotoxic effects on the SMMC-7721 human hepatoma cell line. mdpi.com
Activities in Cervical Carcinoma Models
The direct effects of this compound on cervical carcinoma cells have been noted in the scientific literature, although detailed mechanistic studies are less common compared to other cancer types. One study identified this compound as a known compound present in a fungal extract that was tested for cytotoxicity against HeLa cervical cancer cells. researchgate.net Other related ganoderic acids, such as Ganoderic acid D, F, and K, have been shown to induce apoptosis and inhibit the cell cycle in HeLa cells. mdpi.com
Insights from Other Carcinoma Models (e.g., Meningioma, Lymphoma, Melanoma)
This compound has also been investigated in other cancer models, revealing its broad-spectrum anti-cancer potential.
Meningioma: In models of anaplastic meningioma, Ganoderic acid A and DM were found to suppress tumor growth. mdpi.comnih.gov This effect is mediated by the upregulation of N-myc downstream-regulated gene 2 (NDRG2) and the alteration of intracellular signaling pathways, including the suppression of MMP-9, p-PI3K, p-AKT, p-mTOR, and Wnt-2 protein expression. mdpi.comnih.gov In vivo studies showed a decrease in tumor volume and increased survival in animal models. mdpi.comnih.gov
Melanoma: In melanoma cells, this compound induces both autophagic and apoptotic cell death. caldic.com This involves an increase in Bax protein expression and the activation of caspases 9 and 3. caldic.com Furthermore, it enhances the expression of HLA class II proteins, which may increase the cancer cells' susceptibility to the immune system. caldic.com
| Other Carcinoma Model | Cell Line(s) / Model | Key Findings |
| Anaplastic Meningioma | Human AM cells, orthotopic xenograft model | Suppressed tumor growth, upregulated NDRG2, inhibited PI3K/Akt/mTOR and Wnt signaling. mdpi.comnih.gov |
| B-Cell Lymphoma | A20 (murine), DB (human), Toledo (human) | Reduced cell viability in vitro; reduced metastasis and tumor burden in vivo. mdpi.com |
| Melanoma | Melanoma cells | Induced autophagic and apoptotic cell death; enhanced HLA class II expression. caldic.com |
Regulatory Effects on Osteoclastogenesis
This compound has demonstrated significant regulatory effects on osteoclastogenesis, the process of osteoclast formation, which is crucial for bone remodeling and is implicated in various bone diseases.
Inhibition of Osteoclast Differentiation and Fusion
In experimental settings, this compound has been shown to inhibit the differentiation and fusion of osteoclast precursors. researchgate.netcapes.gov.br Studies using bone marrow cells and RAW 264 cell lines revealed that this compound hinders the differentiation induced by the receptor activator of nuclear factor-kappa B ligand (RANKL) and tumor necrosis factor-alpha (TNF-α). researchgate.netcapes.gov.br This inhibitory action is attributed to its ability to suppress the expression of key transcription factors, c-Fos and nuclear factor of activated T cells c1 (NFATc1). researchgate.netcapes.gov.brmedchemexpress.comchemfaces.com The downregulation of these factors leads to a subsequent inhibition of the dendritic cell-specific transmembrane protein (DC-STAMP), a critical protein for osteoclast cell-cell fusion. researchgate.netcapes.gov.br Consequently, the formation of multinucleated mature osteoclasts is reduced. researchgate.netcapes.gov.br Research has also indicated that this compound can completely block osteoclastogenesis at a concentration of 25 µM while maintaining cell viability. miloa.eunih.gov
Table 1: Effects of this compound on Osteoclastogenesis Markers
| Experimental Model | Key Findings | References |
|---|---|---|
| Bone marrow cells & RAW 264 cells | Inhibited RANKL and TNF-α induced differentiation. | researchgate.netcapes.gov.br |
| RAW 264 cells | Suppressed the expression of c-Fos and NFATc1. | researchgate.netcapes.gov.brmedchemexpress.comchemfaces.com |
| In vitro models | Inhibited DC-STAMP expression, reducing osteoclast fusion. | researchgate.netcapes.gov.br |
| In vitro models | Completely blocked osteoclastogenesis at 25 µM. | miloa.eunih.gov |
| RAW264 cells | Methyl-GA-DM is more potent in inhibiting osteoclastogenesis than GA-DM. | researchgate.net |
Effects on Bone Density in Preclinical Models
Preclinical studies have investigated the in vivo effects of this compound on bone density. In an ovariectomized (Ovx) rat model, a common model for studying postmenopausal osteoporosis, treatment with ethanol (B145695) extracts of Ganoderma lucidum, from which this compound was isolated, resulted in improved bone density compared to the untreated Ovx group. researchgate.netcapes.gov.br These findings suggest that the inhibitory effects of this compound on osteoclastogenesis observed in vitro may translate to a protective effect on bone mass in vivo. researchgate.netcapes.gov.br
Anti-Inflammatory Effects in Experimental Systems
This compound has been investigated for its anti-inflammatory properties in various experimental models. researchgate.net It is suggested that the anti-inflammatory activity of this compound may contribute to its other observed biological effects. researchgate.net Triterpenoids from Ganoderma lucidum, including this compound, are thought to exert their effects by modulating inflammatory pathways. nih.gov For instance, ganoderic acids have been shown to impact the TLR4/MyD88/NF-κB signaling pathway, which is involved in macrophage polarization and inflammatory responses. mdpi.com
Neuroprotective Aspects in Research Models
Research has explored the neuroprotective potential of compounds from Ganoderma lucidum, including triterpenoids like ganoderic acids. explorationpub.com In vitro and in vivo assessments have shown that certain compounds from this mushroom, including this compound, can mitigate neurotoxicity. mdpi.com These protective activities have been linked to the inhibition of neuron apoptosis and oxidative stress, potentially through the activation of the Nrf2-Keap1 signaling pathway. mdpi.com Ganoderic acids are recognized for their antioxidant and anti-inflammatory properties, which are relevant to neuroprotection. explorationpub.com
Hepatoprotective Investigations in Experimental Models
The hepatoprotective potential of this compound and other triterpenoids from Ganoderma lucidum has been a subject of study. mdpi.comnih.gov Triterpenoids have demonstrated protective effects against liver damage induced by toxins in animal models. nih.gov These effects are partly attributed to their ability to reduce the overabundance of free radicals and protect cells from oxidative stress. nih.gov Ganoderic acids have been shown to have hepatoprotective effects in models of both alcoholic and non-alcoholic liver injury. mdpi.comnih.govresearchgate.net They may improve liver function by modulating lipid metabolism and inflammatory signaling pathways. mdpi.comnih.gov
Immune Response Modulation in Experimental Contexts
This compound has been shown to modulate the immune system in various experimental settings. researchgate.netmdpi.complantaanalytica.com Triterpenoids and polysaccharides from Ganoderma lucidum are considered its main immunomodulatory components. mdpi.comnih.gov These compounds can influence the activity of immune cells such as T lymphocytes, macrophages, and natural killer (NK) cells, leading to the production of cytokines. mdpi.com Specifically, this compound has been reported to stimulate the immune system in vitro and in vivo. mdpi.com It has been suggested that it can enhance the immune response, which may contribute to its other biological activities. plantaanalytica.comnih.gov
Table 2: Investigated Biological Activities of this compound
| Biological Activity | Experimental System/Model | Observed Effects | References |
|---|---|---|---|
| Anti-Inflammatory | Macrophage cell lines | Modulation of TLR4/MyD88/NF-κB signaling pathway. | mdpi.com |
| Neuroprotection | In vitro/in vivo neurotoxicity models | Mitigation of neurotoxicity, inhibition of apoptosis and oxidative stress. | explorationpub.commdpi.com |
| Hepatoprotection | Animal models of liver injury | Protection against toxin-induced liver damage, modulation of lipid metabolism. | nih.govmdpi.comnih.govresearchgate.net |
| Immune Modulation | In vitro/in vivo immune models | Stimulation of immune cells, cytokine production. | mdpi.complantaanalytica.commdpi.comnih.gov |
Structure Activity Relationships and Chemical Modification Studies
Identification of Key Structural Features for Biological Activity
Specific functional groups and their positions on the Ganoderic acid DM molecule are critical determinants of its biological effects.
Research into the structure-activity relationships of this compound and its analogs has highlighted the critical role of carbonyl groups at specific locations on the lanostane (B1242432) skeleton. researchgate.netresearchgate.net The carbonyl group at the C-3 position is considered essential for the cytotoxic properties of this compound. researchgate.netnih.gov Studies have shown that the conversion of this C-3 carbonyl group to a hydroxyl group leads to a significant reduction or loss of antiproliferative activity. nih.gov For instance, while this compound exhibits notable cytotoxicity, its analog with a hydroxyl group at C-3, 7-Oxo-ganoderic acid Z, shows significantly diminished activity. nih.gov
Conversely, the carbonyl group at the C-7 position appears to be crucial for the inhibition of osteoclast differentiation. researchgate.netresearchgate.net This inhibitory activity is a key aspect of its potential in addressing bone-related diseases. benthamopen.com The presence of this C-7 carbonyl group is associated with the suppression of factors that promote the formation of osteoclasts, the cells responsible for bone resorption. chemfaces.comopenbioactivecompoundjournal.com
Modifications to the side chain of this compound, particularly at the C-26 position, have a profound impact on its biological activity. The carboxyl group at C-26 is essential for certain inhibitory activities. nih.govencyclopedia.pubmdpi.com For example, the 5α-reductase inhibitory activity of this compound is significantly higher than its methyl ester derivative, indicating the importance of the free carboxyl group for this specific function. nih.govencyclopedia.pubmdpi.com
However, esterification of the C-26 carboxyl group can enhance other biological properties. The methyl ester of this compound, known as methyl ganoderate DM, has demonstrated stronger inhibitory activity on osteoclast differentiation compared to this compound itself. benthamopen.comopenbioactivecompoundjournal.com This suggests that modifications at this position can be used to modulate the selectivity and potency of the compound's effects. benthamopen.com Furthermore, the methyl ester form has shown superior membrane penetration, which may contribute to its enhanced antiproliferative activity in certain cancer cell lines. nih.gov
Importance of Carbonyl Groups at Specific Positions (C-3, C-7)
Synthesis and Evaluation of this compound Analogs
The synthesis of this compound analogs is a strategic approach to explore its therapeutic potential and to develop compounds with improved activity and selectivity.
The design and synthesis of this compound analogs often begin with commercially available starting materials like lanosterol (B1674476). nottingham.ac.uk The synthetic strategies involve targeted modifications at key positions identified through structure-activity relationship studies, such as C-3, C-7, and the side chain. nottingham.ac.uk
One common derivatization strategy involves the reduction of the C-3 carbonyl group to a hydroxyl group using reagents like sodium borohydride (B1222165) (NaBH₄). nih.gov Another key modification is the esterification of the C-26 carboxylic acid to form methyl esters. nih.gov More complex strategies involve the oxidative cleavage of double bonds in the side chain to introduce new functional groups, which can then be further modified to create a diverse range of analogs, including amines, azides, and triazoles. nottingham.ac.uk
The synthesized analogs of this compound are subjected to various biological assays to compare their activity with the parent compound. These assessments have provided valuable insights into the structure-activity relationships.
For instance, a comparative study of this compound and its analogs on the inhibition of osteoclast differentiation revealed that methyl ganoderate DM was a more potent inhibitor than this compound. benthamopen.comopenbioactivecompoundjournal.com In contrast, an analog with a hydroxyl group at C-3, 7-oxo-methyl ganoderic acid Z, showed significantly lower activity. benthamopen.comopenbioactivecompoundjournal.com
In terms of antiproliferative activity, the methyl ester of this compound (compound 3 in a specific study) showed the strongest activity against PC-3 prostate cancer cells, with a half inhibitory concentration (IC₅₀) of 3 μM. nih.gov This was significantly more potent than this compound itself (IC₅₀ of 40 μM). nih.gov Analogs with a hydroxyl group at C-3, such as 7-Oxo-ganoderic acid Z and its methyl ester, failed to inhibit cell proliferation to 50% even at a concentration of 50 μM. nih.govresearchgate.net
| Compound | Modification | Antiproliferative Activity (IC₅₀ in PC-3 cells) | Osteoclastogenesis Inhibition |
| This compound | Parent Compound | 40 μM nih.gov | Complete at 50 μM benthamopen.comopenbioactivecompoundjournal.com |
| Methyl ganoderate DM | C-26 Methyl Ester | 3 μM nih.gov | Complete at 12.5 μM benthamopen.comopenbioactivecompoundjournal.com |
| 7-Oxo-ganoderic acid Z | C-3 Hydroxyl | > 50 μM nih.govresearchgate.net | Low activity up to 100 μM benthamopen.comopenbioactivecompoundjournal.com |
| 7-Oxo-ganoderic acid Z methyl ester | C-3 Hydroxyl, C-26 Methyl Ester | > 50 μM nih.govresearchgate.net | Not specified |
Design and Derivatization Strategies
Impact of Stereoisomerism and Positional Isomerism on Activity
The stereochemistry of this compound and its analogs, including both stereoisomerism and positional isomerism, plays a significant role in their biological activity. The spatial arrangement of substituents can influence how the molecule interacts with its biological targets.
Pairs of C-3 α/β stereoisomers and C-3/C-15 positional isomers are common among triterpenoids isolated from Ganoderma species. scielo.org.mxscielo.org.mx Biosynthetic studies suggest that the C-3α series of oxygenated triterpenoids are derived from the C-3β series through an oxidation-reduction pathway. researchgate.net This interconversion highlights the potential for different biological activities between stereoisomers.
While specific studies focusing solely on the stereoisomerism of this compound are limited, the broader context of Ganoderma triterpenoids suggests that such variations can lead to different biological outcomes. For example, the geometric Z-isomer of ganoderic acid S, named ganoderic acid SZ, has been isolated, indicating that geometric isomerism in the side chain is also a source of structural diversity. researchgate.net The precise impact of these isomeric differences on the specific activities of this compound warrants further investigation to fully elucidate the structure-activity landscape.
Analytical Methodologies in Ganoderic Acid Dm Research
Extraction and Purification Techniques from Biological Matrices
The initial step in studying Ganoderic acid DM involves its extraction and purification from the fungal matrix of Ganoderma lucidum. preprints.org
Solvent-Based Extraction Optimization
The extraction of this compound, along with other triterpenoids, is typically achieved using solvent-based methods. preprints.org The choice of solvent and extraction conditions significantly impacts the yield and purity of the extracted compounds. Ethanol (B145695) is a commonly used solvent for this purpose. mdpi.comnih.gov Studies have shown that optimizing parameters such as ethanol concentration, extraction temperature, and duration can significantly enhance the yield of specific ganoderic acids. nih.gov For instance, one study determined that using 100% ethanol at approximately 60°C for 6 hours was optimal for extracting ganoderic acid H, a related triterpenoid (B12794562). nih.gov Methanol has also been employed as an effective solvent for extracting ganoderic acids from Ganoderma lucidum spores. mdpi.comresearchgate.net The process often involves soaking the powdered mushroom material in the chosen solvent, sometimes with the aid of ultrasonic vibration to enhance extraction efficiency. researchgate.net After extraction, the solvent is typically removed under reduced pressure to obtain a crude extract enriched with triterpenoids. mdpi.comfrontiersin.org
| Parameter | Optimized Condition | Source |
| Solvent | 100% Ethanol | nih.gov |
| Temperature | ~60°C | nih.gov |
| Duration | 6 hours | nih.gov |
| This table showcases optimized conditions for the extraction of ganoderic acids, which can be applied to this compound. |
Chromatographic Separation Methods (e.g., HPLC, UPLC)
Following extraction, chromatographic techniques are indispensable for the separation and purification of this compound from the complex mixture of extracted compounds. preprints.orgfrontiersin.org High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are the most frequently utilized methods. frontiersin.orgbenthamopen.comakjournals.com
These methods typically employ a reversed-phase C18 column. frontiersin.orggoogle.comresearchgate.net The separation is achieved by using a mobile phase consisting of a gradient mixture of an aqueous solution (often containing a small percentage of an acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. frontiersin.orggoogle.comnih.gov The gradient elution involves changing the proportion of the organic solvent over time, which allows for the sequential separation of compounds with different polarities. frontiersin.orggoogle.com
For example, a UPLC method for separating various ganoderic acids, including this compound, used a mobile phase of water and acetonitrile, both with 0.1% formic acid. frontiersin.orgnih.gov The gradient started with a high percentage of the aqueous phase, which was gradually decreased over the run, allowing for the elution of compounds in order of increasing hydrophobicity. frontiersin.orgnih.gov The detection of the separated compounds is often performed using a Diode Array Detector (DAD), with a specific wavelength (e.g., 254 nm) chosen for monitoring the triterpenoids. akjournals.comgoogle.com Semi-preparative HPLC can be used to isolate larger quantities of pure this compound for further studies. jfda-online.com
Characterization and Structural Elucidation Methods
Once purified, the definitive identification and structural confirmation of this compound are carried out using powerful spectroscopic and spectrometric techniques. capes.gov.brresearchgate.net
Spectroscopic and Spectrometric Techniques (e.g., NMR, MS)
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for the structural elucidation of natural products like this compound. capes.gov.brresearchgate.netmdpi.com
Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of the compound. nih.gov For this compound, its molecular formula is C30H44O4, and its exact mass is determined with high accuracy using high-resolution mass spectrometry. frontiersin.org In tandem MS (MS/MS) experiments, the molecule is fragmented, and the resulting fragmentation pattern provides characteristic structural information. google.comnih.gov For this compound, a parent ion at m/z 467 has been observed. google.com
Nuclear Magnetic Resonance (NMR) spectroscopy , including one-dimensional (1D) and two-dimensional (2D) techniques, provides detailed information about the carbon-hydrogen framework of the molecule. researchgate.netresearchgate.net While specific NMR data for this compound is established in dedicated studies, the general approach involves analyzing the chemical shifts, coupling constants, and correlations in various NMR spectra (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) to piece together the complete structure of the molecule. This allows for the precise determination of the connectivity of atoms and the stereochemistry of the compound. researchgate.netresearchgate.net The structures of numerous ganoderic acids have been confirmed through these methods. researchgate.netnih.gov
| Technique | Information Provided | Application to this compound | Source |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Confirms molecular formula C30H44O4 and provides characteristic fragments. | frontiersin.orggoogle.com |
| Nuclear Magnetic Resonance (NMR) | Detailed structural framework and stereochemistry | Elucidates the complete 3D structure. | researchgate.netnih.gov |
| This table summarizes the key characterization techniques for this compound. |
Quantitative Analysis Approaches in Research Samples
Accurate quantification of this compound in various samples, such as raw materials or extracts, is essential for quality control and for correlating its concentration with biological activity. benthamopen.comresearchgate.net HPLC and UPLC methods, similar to those used for separation, are the primary tools for quantitative analysis. researchgate.netresearchgate.net
The method involves creating a calibration curve using a pure standard of this compound. frontiersin.org A series of standard solutions with known concentrations are injected into the HPLC or UPLC system, and the corresponding peak areas are measured. frontiersin.org This data is used to generate a linear regression equation that relates concentration to peak area. frontiersin.org The concentration of this compound in an unknown sample can then be determined by measuring its peak area and calculating the concentration using the calibration curve. frontiersin.org
For instance, a method for the simultaneous detection of 25 triterpenoids, including this compound, in Ganoderma lucidum fruiting bodies was developed using UPLC coupled with triple quadrupole mass spectrometry. google.com This method relies on retention time and specific parent and product ion pairs for highly accurate and sensitive quantification. google.com Such methods are crucial for overcoming the complexity of the triterpenoid profile in Ganoderma, where many compounds may have similar retention times in standard HPLC-UV methods. google.com
Bioassay-Guided Fractionation Techniques
Bioassay-guided fractionation is a powerful strategy used to identify and isolate bioactive compounds from a complex mixture. benthamopen.comnih.gov This approach involves a stepwise process of separating the initial extract into fractions and testing the biological activity of each fraction. The most active fractions are then subjected to further separation, and this process is repeated until a pure, active compound is isolated. benthamopen.comnih.gov
This compound has been successfully isolated using this technique. capes.gov.brnih.govresearchgate.net In one study, an ethanol extract of Ganoderma lucidum was found to inhibit osteoclast differentiation. capes.gov.brnih.gov Through bioassay-guided fractionation, this compound was identified as one of the active compounds responsible for this inhibitory effect. capes.gov.brnih.govchemfaces.com This process demonstrates the utility of combining chromatographic separation with biological assays to pinpoint specific molecules with desired pharmacological activities within a natural extract.
Advanced Research Methodologies and Future Directions
Computational and In Silico Approaches
Modern drug discovery and mechanistic elucidation heavily rely on computational tools to predict and analyze the interactions between bioactive compounds and biological systems. For Ganoderic acid DM, these methods have been instrumental in identifying potential molecular targets and signaling pathways.
Network Pharmacology Analysis
Network pharmacology is a powerful methodology used to decipher the complex interactions between drug compounds and multiple targets within a biological network. In the context of this compound, this approach has been employed to predict its therapeutic targets and the signaling pathways it may modulate, particularly in the context of cancer.
For instance, a study focused on breast cancer utilized network pharmacology to predict the potential targets of ganoderic acids. cas.cncas.cn This analysis identified 53 potential target proteins involved in 202 different pathways related to breast cancer. cas.cncas.cn This broad-spectrum analysis helps in understanding the multifaceted mechanism of action of this compound.
Molecular Docking Studies for Target Identification
Following the broad predictions from network pharmacology, molecular docking is used to provide a more detailed, atom-level understanding of the binding between a ligand, such as this compound, and its target protein. This technique simulates the docking process and estimates the binding affinity, which helps in validating the potential targets identified through other means.
In the aforementioned breast cancer study, molecular docking was used to validate the predicted targets, narrowing them down to six key candidates. cas.cncas.cn The study revealed that this compound had strong interactions with Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) and Epidermal Growth Factor Receptor (EGFR). nih.gov Further in vitro experiments confirmed that this compound dose-dependently suppressed the expression of PIK3CA in breast cancer cell lines. cas.cnnih.gov Another molecular docking study identified DNA Topoisomerase IIβ as a potential target for this compound, suggesting its role as a competitive inhibitor. researchgate.net
Bioinformatics-Driven Target Prediction
Bioinformatics encompasses a wide range of computational tools and databases to analyze biological data. For this compound, bioinformatics techniques have been crucial in predicting its putative targets. nih.gov By utilizing databases and predictive algorithms, researchers can identify potential protein targets for a given compound based on its chemical structure and known biological activities of similar molecules.
One study used the Swiss Target Prediction website to identify potential gene targets for various ganoderic acids, including this compound, by inputting their SMILES strings. researchgate.net This bioinformatics-driven approach, combined with network pharmacology and molecular docking, provides a comprehensive in silico analysis of the compound's potential mechanisms of action. nih.gov The initial prediction of 53 potential target proteins for ganoderic acids in breast cancer was a direct result of such bioinformatics techniques. cas.cncas.cnnih.gov
Integration with Novel Delivery System Investigations in Experimental Models
A significant challenge with many natural compounds, including this compound, is their poor solubility and bioavailability, which can limit their therapeutic efficacy. mdpi.com To overcome these hurdles, researchers are exploring novel delivery systems.
Nanoparticle-Based Delivery for Enhanced Experimental Efficacy
Nanoparticle-based delivery systems offer a promising solution to enhance the therapeutic potential of compounds like this compound. nih.gov These systems can improve solubility, protect the compound from degradation, and enable targeted delivery to specific tissues or cells, thereby increasing efficacy and potentially reducing side effects. mdpi.com
Research has focused on encapsulating ganoderic acids into various types of nanoparticles. For example, ganoderic acids have been successfully encapsulated in nanodispersions using techniques like ultrasonic cavitation and solvent evaporation to improve their bioavailability. mdpi.com Another study synthesized ganoderic acid-loaded zein-chitosan nanoparticles, which demonstrated a high encapsulation efficiency and a small particle size. mdpi.com These nanoparticle formulations have shown promise in preclinical models. For instance, ganoderic acid-loaded nanoparticles were found to be effective in a mouse model of alcohol-induced liver injury. mdpi.com The potential for using this compound-nanoparticle conjugates is also being considered for advanced prostate cancer treatment. nih.gov
Combinatorial Research in Preclinical Models
To enhance therapeutic outcomes and potentially overcome drug resistance, this compound is being investigated in combination with other therapeutic agents in preclinical models. cas.cncas.cn The rationale behind this approach is that the multiple mechanisms of action of this compound could create synergistic effects when combined with other treatments.
Studies suggest that this compound's ability to inhibit key signaling pathways, such as the PI3K/Akt/mTOR pathway, makes it a promising candidate for combination therapies. cas.cnmdpi.comnih.gov For example, its potential to suppress PIK3CA in breast cancer cells positions it as a candidate for use alongside current treatments to enhance their effectiveness. cas.cncas.cn The exploration of multi-drug combination therapies involving ganoderic acids is considered an essential future direction to increase treatment efficacy. nih.gov
Elucidation of Complex Biosynthetic Networks and Enzyme Discovery
The biosynthesis of this compound is a multi-step process originating from the mevalonate (B85504) pathway, which first produces a basic lanostane (B1242432) skeleton. scielo.org.mx This fundamental structure then undergoes a series of complex modifications, including oxidation, reduction, and acylation, to yield the final compound. scielo.org.mx The elucidation of this intricate network has been a significant area of research, with a focus on identifying the specific enzymes responsible for these transformations.
A critical breakthrough in understanding this pathway has been the characterization of cytochrome P450 (CYP450) enzymes in Ganoderma lucidum. nih.govmdpi.com These enzymes are crucial for the oxygenation of the lanostane skeleton, a key feature of ganoderic acids. begellhouse.com Research has successfully identified several key CYPs involved in the synthesis of various ganoderic acids, including those that lead to the formation of this compound. nih.govresearchgate.net
One such enzyme, CYP512U6 , has been functionally characterized and shown to be directly involved in the biosynthesis of this compound. In vitro experiments have demonstrated that CYP512U6 hydroxylates the C-23 position of this compound, converting it to Hainanic acid A. nih.govmdpi.com Furthermore, studies have shown that CYP512U6 can also act on a modified form of this compound where the C-3 ketone has been reduced to a hydroxyl group by the sterol reductase ERG27 from yeast. nih.gov
The discovery and characterization of these enzymes are pivotal, as they not only map the biosynthetic route but also provide the genetic tools necessary for heterologous production. nih.govnih.gov The complexity of the network is underscored by the fact that over 200 CYP450 genes have been annotated in the G. lucidum genome, suggesting a vast and interconnected web of reactions leading to the diverse array of over 150 identified ganoderic acids. nih.govmdpi.com
Table 1: Key Enzymes in the Biosynthesis of this compound and Related Compounds
| Enzyme | Function | Substrate(s) | Product(s) | Source Organism | Reference |
|---|---|---|---|---|---|
| CYP512U6 | C-23 hydroxylation | This compound, Ganoderic acid TR | Hainanic acid A, Ganoderic acid Jc | Ganoderma lucidum | nih.gov, mdpi.com |
| ERG27 | 3-keto sterol reduction | This compound (C-3 ketone) | Modified this compound (C-3 hydroxyl) | Saccharomyces cerevisiae | nih.gov |
| CYP5150L8 | Three-step oxidation of lanosterol (B1674476) | Lanosterol | 3-hydroxy-lanosta-8,24-dien-26-oic acid (GA-HLDOA) | Ganoderma lucidum | nih.gov |
Development of Microbial Cell Factories for Sustainable Production
The natural production of this compound from the Ganoderma mushroom is often slow and yields low quantities, making it an expensive and unreliable source for research and potential therapeutic applications. nih.gov To overcome these limitations, researchers are developing microbial cell factories, primarily using engineered baker's yeast (Saccharomyces cerevisiae), for the sustainable and scalable production of ganoderic acids. nih.govresearchgate.net
This synthetic biology approach involves heterologously expressing the identified biosynthetic genes from G. lucidum, such as those for CYP450 enzymes, in a microbial host. nih.gov By reconstructing the metabolic pathway in yeast, researchers can achieve de novo biosynthesis of these complex molecules from simple sugars. nih.gov This strategy offers significant advantages, including faster production cycles, higher yields, and production that is independent of climate and agricultural constraints. nih.gov
Significant progress has been made in engineering yeast strains for the production of type II ganoderic acids, a class that includes precursors to this compound. nih.gov Through iterative screening of numerous CYPs from Ganoderma and metabolic engineering of the yeast host, scientists have successfully produced various ganoderic acids at titers higher than those obtained from the farmed mushroom. nih.govresearchgate.net For example, an engineered yeast strain was able to produce 51.30 mg/L of Ganoderic acid Y and 56.44 mg/L of Ganodermic acid Jb, both type II GAs, after 144 hours of fermentation. nih.gov
Another advanced methodology to improve the efficiency of these microbial factories is the use of cyclodextrins. Studies have shown that adding specific cyclodextrins, such as 2,6-dimethyl-β-cyclodextrin (DM-β-CD), to the fermentation medium can facilitate the efficient secretion of triterpenoids from the yeast cells, simplifying purification and preventing intracellular accumulation that might be toxic to the host. sjtu.edu.cn These developments are paving the way for the commercial-scale production of specific, high-value ganoderic acids like this compound. nih.govresearchgate.net
Further Exploration of Specific Signaling Pathways and Molecular Targets
This compound exerts its biological effects by interacting with a variety of molecular targets and modulating key signaling pathways within cells. nih.govcaldic.com Extensive research has identified several specific mechanisms, particularly in the context of cancer and osteoclastogenesis.
In cancer cells, this compound has been shown to inhibit proliferation and induce programmed cell death through multiple routes. nih.govmdpi.com One of the primary mechanisms is the induction of G1 phase cell cycle arrest. nih.govmedchemexpress.com This is achieved by downregulating the protein levels of key cell cycle regulators, including cyclin-dependent kinases (CDK2, CDK6), Cyclin D1, and phosphorylated retinoblastoma protein (p-Rb). nih.gov
Furthermore, this compound triggers apoptosis, a form of programmed cell death, characterized by DNA fragmentation and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov In some cancer models, such as diffuse large B-cell lymphoma, this cell death is induced via a caspase-independent pathway involving the upregulation of Apoptosis-Inducing Factor (AIF). researchcommons.org
Several critical signaling pathways are targeted by this compound:
PI3K/Akt/mTOR Pathway : In non-small cell lung cancer cells, this compound induces autophagic apoptosis by inhibiting the activity of the PI3K/Akt/mTOR signaling cascade. mdpi.commedchemexpress.comnih.gov Recent studies using network pharmacology and molecular docking have also identified and validated PIK3CA, a component of this pathway, as a direct target in breast cancer cells. cas.cncas.cn
Androgen Receptor Signaling : In prostate cancer cells, this compound competitively blocks androgen receptors, thereby obstructing the signaling pathway mediated by dihydrotestosterone (B1667394) (DHT) that promotes cell survival. nih.govmiloa.eu
NF-κB and AP-1 Signaling : this compound has been shown to modulate the transcription factors NF-κB and AP-1, which are crucial in inflammation and cancer progression. nih.govresearchgate.net
Osteoclastogenesis Regulation : this compound acts as a specific inhibitor of osteoclastogenesis (the formation of bone-resorbing cells) by suppressing the expression of c-Fos and nuclear factor of activated T-cells c1 (NFATc1). medchemexpress.comnih.gov
Table 2: Investigated Molecular Targets and Signaling Pathways of this compound
| Cellular Process | Signaling Pathway/Target | Observed Effect | Cell Type/Model | Reference |
|---|---|---|---|---|
| Cell Cycle | CDK2, CDK6, Cyclin D1, p-Rb, c-Myc | Downregulation | Breast Cancer Cells | nih.gov |
| Apoptosis | PARP, AIF | Cleavage/Upregulation | Breast Cancer, B-cell Lymphoma | nih.gov, researchcommons.org |
| Autophagy/Apoptosis | PI3K/Akt/mTOR, PIK3CA | Inhibition | Non-Small Cell Lung Cancer, Breast Cancer | mdpi.com, cas.cn, nih.gov, cas.cn |
| Hormone Signaling | Androgen Receptor | Competitive Blockade | Prostate Cancer Cells | nih.gov |
| Osteoclastogenesis | c-Fos, NFATc1 | Suppression of expression | Pre-osteoclastic cells (RAW 264) | medchemexpress.com, chemfaces.com |
| Cell Proliferation | Ras/MAPK Pathway | Downregulation | Kidney Cyst Cells (MDCK) | nih.gov |
Advanced Methodologies for Investigating Immunomodulatory Properties
Understanding the immunomodulatory effects of this compound requires sophisticated methodologies to probe its interaction with the immune system. Research suggests that this compound can stimulate an immune response in the tumor microenvironment, potentially leading to long-term protection against malignancies. nih.govnih.gov
One advanced area of investigation is the interplay between cell death mechanisms and immune activation. Studies have shown that this compound induces both apoptosis and autophagy in cancer cells. nih.gov This process is hypothesized to enhance the processing and presentation of tumor antigens on major histocompatibility complex (MHC) molecules, which is a crucial step for the recognition and destruction of cancer cells by CD4+ and CD8+ T cells. nih.gov Methodologies to study this include:
Flow Cytometry : Used to quantify apoptosis (via Annexin V/PI staining), autophagy (by measuring LC3 protein conversion), and to analyze the surface expression of MHC class I and II molecules on tumor cells. researchcommons.org
T-cell Activation Assays : Co-culture systems of tumor cells treated with this compound and T cells are used to measure T-cell proliferation, cytokine production (e.g., IFN-γ, IL-2), and cytotoxic activity against the tumor cells.
Another advanced approach involves studying the direct effect of this compound on specific immune cell populations. Ganoderic acid Me, a related compound, has been shown to upregulate the activity of Natural Killer (NK) cells and increase the production of Th1 cytokines like IL-2 and IFN-γ. nih.gov These effects can be investigated using:
ELISA and Multiplex Assays (e.g., Luminex) : To quantify the concentration of various cytokines and chemokines in cell culture supernatants or serum.
NK Cell Cytotoxicity Assays : To measure the ability of NK cells, pre-treated or co-cultured with this compound, to kill target cancer cells.
Furthermore, advanced delivery systems are being explored to enhance the immunomodulatory effects. The development of nanoparticle-polymer conjugates of ganoderic acids represents a cutting-edge methodology. longdom.org This approach aims to provide sustained and targeted delivery of the compound to the tumor site, potentially maximizing its local immunomodulatory effects while minimizing systemic exposure. longdom.org
Q & A
Q. What ethical considerations apply to in vivo studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
